

Fluorescent Properties of Diethyl 2,5-Dihydroxyterephthalate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl 2,5-dihydroxyterephthalate*

Cat. No.: *B181162*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent properties of **Diethyl 2,5-dihydroxyterephthalate** and its derivatives. These compounds are of significant interest due to their potential applications in various scientific fields, including the development of fluorescent probes, sensors, and as linkers in the synthesis of fluorescent Metal-Organic Frameworks (MOFs). This document summarizes the available quantitative data on their photophysical properties, details relevant experimental protocols, and visualizes key concepts and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While extensive quantitative data for the parent compound is limited in the public domain, this guide compiles available information on its derivatives and related structures to provide a foundational understanding.

Introduction

Diethyl 2,5-dihydroxyterephthalate is a symmetrically substituted aromatic compound. The presence of both electron-donating hydroxyl groups and electron-withdrawing ester groups on the benzene ring suggests the potential for interesting photophysical properties, including fluorescence. The core structure can be readily modified, allowing for the fine-tuning of its

fluorescent characteristics. These modifications include halogenation and substitution at the hydroxyl or ester functionalities, leading to a range of derivatives with diverse properties.

Photophysical Properties

The fluorescence of **Diethyl 2,5-dihydroxyterephthalate** derivatives is influenced by the electronic nature of the substituents on the aromatic ring. While comprehensive data for the parent compound is scarce, studies on its derivatives and the parent diacid provide valuable insights.

Absorption and Emission Spectra

The absorption spectra of these compounds are typically in the UV region, with the position of the absorption maxima (λ_{max}) being sensitive to the substitution pattern. For instance, Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate exhibits multiple absorption bands in the UV spectrum.^[1] The parent 2,5-dihydroxyterephthalic acid is known to be blue-emissive in organic solvents, while its potassium salt shows a shift to yellow fluorescence, indicating a strong dependence of the emission properties on the chemical environment and the state of the hydroxyl groups.^[2]

Table 1: UV-Vis Absorption Data for Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate^[1]

Wavelength (λ_{max} , nm)	Molar Absorptivity (log ϵ)
354	3.85
290	4.04
230	3.97
200	4.04

Solvent: Acetonitrile

Stokes Shift

A notable feature of some functionalized terephthalate derivatives is a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. A derivative of **Diethyl 2,5-dihydroxyterephthalate** has been reported to exhibit a significant Stokes shift of

5018 cm^{-1} . Large Stokes shifts are advantageous in fluorescence applications as they minimize self-absorption and improve the signal-to-noise ratio.

Experimental Protocols

The characterization of the fluorescent properties of **Diethyl 2,5-dihydroxyterephthalate** derivatives involves standard spectroscopic techniques.

Synthesis of Derivatives

The synthesis of derivatives, such as the halogenated forms, is a key step in tuning the fluorescent properties. For example, Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate can be synthesized from its dibromo analog.

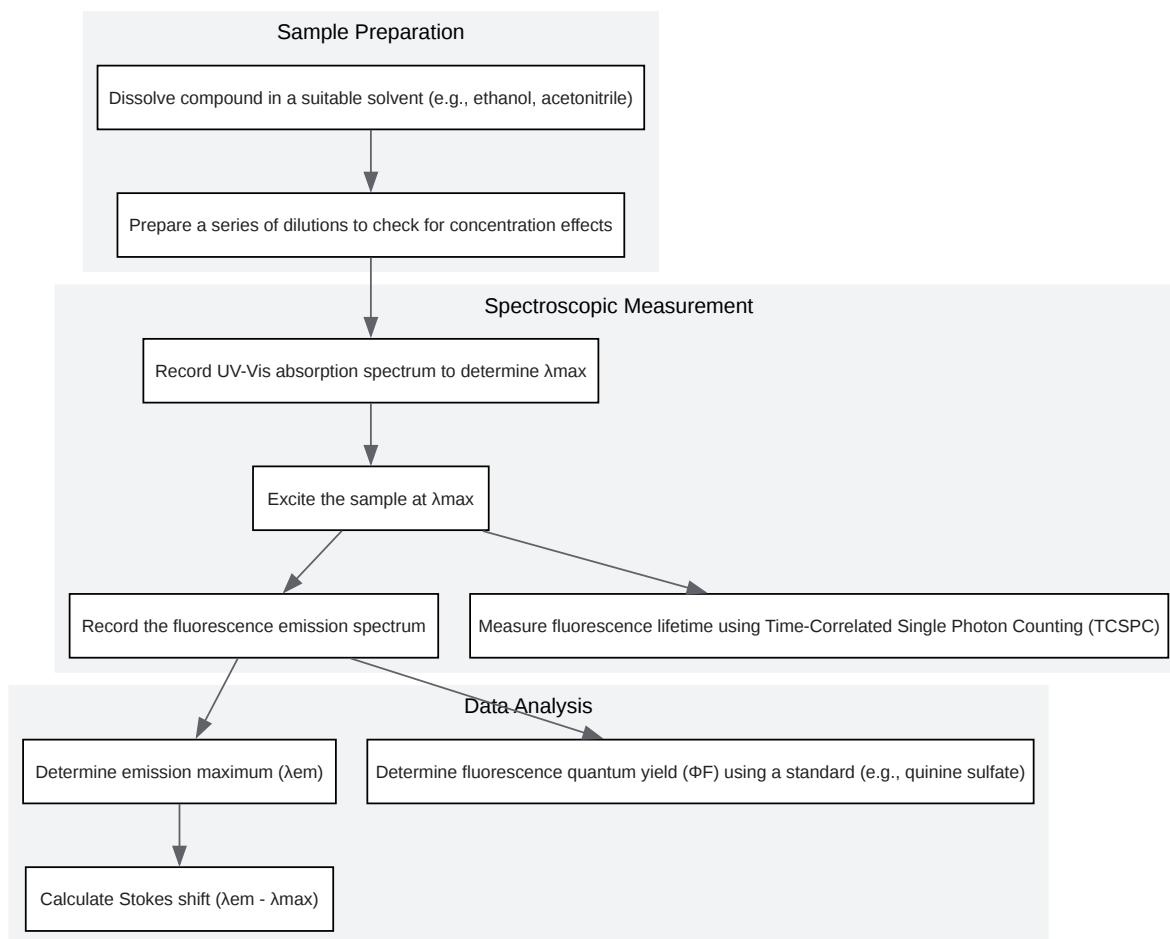
Protocol: Synthesis of Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate^[1]

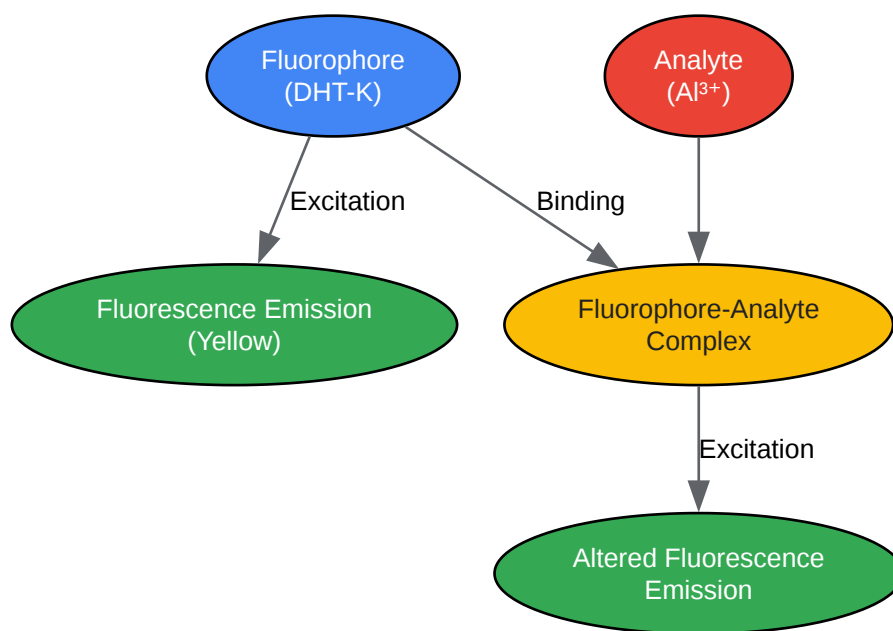
- A solution of diethyl 3,6-dibromo-2,5-dihydroxyterephthalate and potassium iodide in ethanol is prepared.
- The mixture is heated under reflux for 6 hours.
- The hot solution is filtered.
- Upon cooling to room temperature, the product crystallizes.
- The solid product is filtered off and washed with ethanol.

Fluorescence Spectroscopy

The following is a general workflow for characterizing the fluorescent properties of these compounds.

Workflow for Fluorescence Characterization





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References

- 1. Diethyl 2,5-Dihydroxy-3,6-diiodoterephthalate [mdpi.com]
- 2. researchgate.net [researchgate.net]
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